Tosufloxacin

Antimicrobial susceptibility MIC determination Staphylococcus aureus

Choose Tosufloxacin for antibacterial research requiring superior Gram-positive and anaerobic coverage. This third-generation fluoroquinolone delivers 4–16× lower MICs than ciprofloxacin against Gram-positive pathogens, including S. pneumoniae (MIC90 0.12–0.5 μg/mL), and retains full activity against levofloxacin-intermediate-resistant strains (91.3% prevalence). Documented as the most active quinolone against anaerobic organisms, it enables single-agent polymicrobial infection models. Its unique non-porin permeation route bypasses common resistance mechanisms—an essential tool for antibiotic uptake studies. Clinically validated at 89.6% efficacy in community-acquired pneumonia.

Molecular Formula C19H15F3N4O3
Molecular Weight 404.3 g/mol
CAS No. 108138-46-1
Cat. No. B010865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTosufloxacin
CAS108138-46-1
Synonyms7-(3-amino-1-pyrrolidinyl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid
7-(3-aminopyrrolin-1-yl)-1-(2,4-diflurophenyl)-1.4-dihydro-6-fluoro-4-oxo-1,8-napthyridine-3-carboxylic acid
A 60969
A 61827
A-60969
A-61827
A-64730
T 3262
T-3262
tosufloxacin
tosufloxacin citric anhydride
tosufloxacin tosilate
tosufloxacin, 4-toluene sulfonate
Molecular FormulaC19H15F3N4O3
Molecular Weight404.3 g/mol
Structural Identifiers
SMILESC1CN(CC1N)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F
InChIInChI=1S/C19H15F3N4O3/c20-9-1-2-15(13(21)5-9)26-8-12(19(28)29)16(27)11-6-14(22)18(24-17(11)26)25-4-3-10(23)7-25/h1-2,5-6,8,10H,3-4,7,23H2,(H,28,29)
InChIKeyWUWFMDMBOJLQIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 200 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tosufloxacin (CAS 108138-46-1) Product Overview: A Fluoroquinolone with Differentiated Gram-Positive and Anaerobic Potency


Tosufloxacin (CAS 108138-46-1), also known as T-3262 or A-61827, is a third-generation fluoroquinolone antibacterial agent developed by Toyama Chemical Co., Ltd. and approved for clinical use in Japan since 1990 [1]. It exhibits broad-spectrum bactericidal activity through dual inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, with notable potency against Gram-positive cocci including Streptococcus pneumoniae and Staphylococcus aureus, as well as anaerobic bacteria [2]. The compound is formulated as tosufloxacin tosylate hydrate for oral administration, with a mean elimination half-life of 6.3–6.5 hours in adults [3].

Why Tosufloxacin Cannot Be Substituted with Ciprofloxacin, Levofloxacin, or Other Class Members


Fluoroquinolones exhibit substantial inter-compound variation in antibacterial spectra and resistance profiles that preclude simple class substitution. Tosufloxacin demonstrates 4- to 16-fold lower MICs than ciprofloxacin against Gram-positive pathogens and possesses a distinct outer membrane permeation route that differs from other fluoroquinolones [1]. Moreover, the emergence of levofloxacin-intermediate resistant Streptococcus pneumoniae strains (91.3% prevalence in PSSP isolates) underscores the need for agents like tosufloxacin that retain activity against quinolone-resistant subsets [2]. Differences in bioavailability interactions—such as a 31.6% reduction in absorption with aluminum hydroxide coadministration—further distinguish tosufloxacin's clinical handling from alternatives [3].

Tosufloxacin Quantitative Differentiation Evidence: Head-to-Head MIC and Pharmacologic Comparisons


Superior Gram-Positive Potency: 8- to 16-Fold Lower MIC than Ciprofloxacin and Sparfloxacin Against Staphylococci

In a comprehensive in vitro study of 730 bacterial isolates representing 49 species, tosufloxacin demonstrated MIC90 values 8- to 16-fold lower than those of ciprofloxacin or sparfloxacin against Gram-positive cocci [1]. Specifically, for ciprofloxacin-susceptible Staphylococcus aureus, the MIC90 of tosufloxacin was 0.016 μg/mL, compared with 0.06 μg/mL for sparfloxacin and 0.5 μg/mL for both ciprofloxacin and fleroxacin [1].

Antimicrobial susceptibility MIC determination Staphylococcus aureus

Enhanced Anti-Pneumococcal Activity: Most Potent Quinolone Against S. pneumoniae Including Penicillin-Resistant Strains

Tosufloxacin was identified as the most potent antibiotic among all tested agents against Streptococcus pneumoniae, including penicillin-intermediate and penicillin-resistant strains [1]. In a 2005 surveillance study of 300 S. pneumoniae isolates, the MIC90 of tosufloxacin was 0.12–0.5 μg/mL, comparable to gatifloxacin and moxifloxacin [2]. Notably, in an earlier study, tosufloxacin was found to be the most bactericidal quinolone against S. pneumoniae at the optimum bactericidal concentration relative to MIC [3].

Respiratory tract infections Streptococcus pneumoniae Penicillin resistance

Anaerobic Spectrum Superiority: Most Active Quinolone Against Anaerobic Organisms Tested

Among the quinolones evaluated against anaerobic bacteria, tosufloxacin was the most active agent [1]. This anaerobic activity is clinically relevant for polymicrobial infections, particularly intra-abdominal and pelvic infections where anaerobes are frequently encountered. The MIC90 of tosufloxacin for Acinetobacter spp. was ≤1 mg/L, and it demonstrated 4- to 8-fold greater activity against Acinetobacter spp. compared with ciprofloxacin, ofloxacin, and pefloxacin [2].

Anaerobic bacteria Mixed infections Intra-abdominal infections

Distinct Outer Membrane Permeation: Non-Porin Pathway Confers Differential Activity Against Porin-Deficient Mutants

Unlike most fluoroquinolones that rely on porin channels for outer membrane penetration, tosufloxacin permeates primarily through the non-porin phospholipid bilayer pathway [1]. This was demonstrated in OmpF- and OmpC-deficient Escherichia coli and 40-kDa porin-deficient Proteus mirabilis mutants, which exhibited 2-fold increased susceptibility to tosufloxacin but 2- to 4-fold decreased susceptibility to other quinolones compared to parent strains [1]. Furthermore, in fluoroquinolone-resistant E. coli, tosufloxacin accumulation remained unchanged between resistant and susceptible strains, whereas ofloxacin accumulation decreased 5- to 7-fold [2].

Resistance mechanisms Outer membrane permeability Porin deficiency

Defined Bioavailability Interaction: 31.6% Reduction with Aluminum Hydroxide Coadministration

In a controlled pharmacokinetic study in healthy volunteers, coadministration of aluminum hydroxide reduced the bioavailability of tosufloxacin by 31.6% (P < 0.05), while famotidine had no significant effect on absorption [1]. This interaction profile is critical for clinical dosing considerations, as concurrent antacid use requires temporal separation or alternative gastric acid suppression.

Pharmacokinetics Drug interactions Bioavailability

Tosufloxacin Optimal Application Scenarios Based on Quantitative Evidence


Community-Acquired Pneumonia in Regions with High Macrolide-Resistant Mycoplasma pneumoniae Prevalence

Tosufloxacin demonstrates potent activity against S. pneumoniae (MIC90 0.12–0.5 μg/mL) [1] and has been shown in a Phase III double-blind trial to achieve 89.6% clinical efficacy in community-acquired pneumonia patients (95/106 patients) [2]. While minocycline may be superior for pediatric macrolide-resistant M. pneumoniae pneumonia, tosufloxacin remains an effective oral option for adult respiratory infections [3].

Polymicrobial Infections Requiring Combined Gram-Positive and Anaerobic Coverage

With demonstrated superiority as the most active quinolone against anaerobic organisms tested and MIC90 ≤1 mg/L against Acinetobacter spp. [1], tosufloxacin offers a single-agent alternative to combination regimens for intra-abdominal and pelvic infections where both Gram-positive and anaerobic coverage is required.

Infections Caused by Fluoroquinolone-Intermediate S. pneumoniae Isolates

Surveillance data indicate that 91.3% of penicillin-susceptible S. pneumoniae strains in certain regions exhibit intermediate resistance to levofloxacin [1]. Tosufloxacin's retention of low MICs (0.12–0.5 μg/mL) against these isolates [2] makes it a viable therapeutic alternative when levofloxacin susceptibility is borderline or unknown.

Research Models Investigating Porin-Independent Outer Membrane Permeation

The unique non-porin permeation route of tosufloxacin, validated in porin-deficient E. coli and P. mirabilis mutants [1], provides a valuable research tool for studying alternative antibiotic uptake mechanisms and for screening novel compounds that bypass porin-mediated resistance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tosufloxacin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.